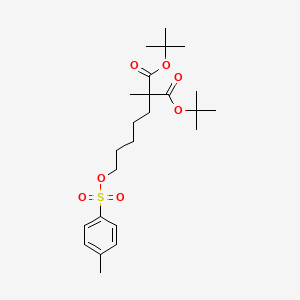

Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate is an organic compound with the molecular formula C24H38O7S and a molecular weight of 470.62 g/mol . This compound is characterized by the presence of a malonate ester group, a tert-butyl group, and a tosyloxy group, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate undergoes various chemical reactions, including:

Substitution Reactions: The tosyloxy group can be replaced by nucleophiles, such as amines or alkoxides, under basic conditions.

Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Substitution: Formation of substituted malonates.

Reduction: Formation of di-tert-butyl 2-methyl-2-(5-hydroxypentyl)malonate.

Oxidation: Formation of di-tert-butyl 2-methyl-2-(5-carboxypentyl)malonate.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate serves as an important intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions allows for the formation of diverse derivatives that can be tailored for specific applications, particularly in pharmaceutical chemistry.

Potential Pharmaceutical Applications

While direct biological activities of this compound are not extensively documented, malonate derivatives are often studied for their roles in metabolic pathways and enzyme mechanisms. Compounds with similar structures have been explored for their inhibitory effects on blood clotting proteins, specifically factor Xa, which is crucial for developing anticoagulant therapies . The structural configuration of this compound suggests potential interactions with biological targets that could be further investigated.

Biological Interactions and Metabolic Studies

Research indicates that compounds like this compound may influence metabolic processes through their interactions with enzymes and other biological molecules. Further studies are needed to elucidate its interaction profile and potential therapeutic applications.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has shown that malonic acid derivatives can act as inhibitors for enzymes involved in blood coagulation, suggesting that this compound might have similar effects worth exploring .

- Synthetic Pathway Development : The compound has been utilized in various synthetic pathways to create more complex molecules, demonstrating its versatility as a reagent in organic synthesis .

- Potential for Drug Development : The structural characteristics of this compound indicate possible applications in drug development, particularly concerning metabolic disorders or conditions requiring anticoagulation therapy .

Wirkmechanismus

The mechanism by which di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate exerts its effects involves the interaction of its functional groups with various molecular targets. The tosyloxy group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The malonate ester group can undergo decarboxylation, leading to the formation of reactive intermediates that participate in further chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Di-tert-butyl malonate: Lacks the tosyloxy group, making it less reactive in substitution reactions.

Diethyl malonate: Similar structure but with ethyl groups instead of tert-butyl groups, affecting its steric and electronic properties.

Dimethyl malonate: Smaller alkyl groups compared to di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate, leading to different reactivity and solubility profiles.

Uniqueness

This compound is unique due to the presence of the tosyloxy group, which enhances its reactivity in nucleophilic substitution reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s stability and reactivity compared to other malonate derivatives .

Biologische Aktivität

Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate (CAS: 1236354-13-4) is a malonate derivative notable for its potential biological activities. This compound features a complex structure that includes a tosyl group, contributing to its reactivity and biological profile. This article explores its synthesis, biological activities, and relevant case studies.

- Molecular Formula : C24H38O7S

- Molecular Weight : 470.62 g/mol

- IUPAC Name : this compound

- CAS Number : 1236354-13-4

The compound is synthesized via a multi-step reaction involving sodium hydride in tetrahydrofuran, which facilitates the formation of the tosylate derivative from the malonate precursor .

Biological Activities

This compound exhibits several biological activities, primarily due to its structural features. Some of the notable activities include:

- Antioxidant Properties : The presence of the tosyl group enhances the compound's ability to scavenge free radicals, making it a potential candidate for antioxidant applications.

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of malonic acid can inhibit inflammatory pathways, although specific data on this compound remains limited.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential antimicrobial properties .

Antioxidant Activity

A study focusing on similar malonate derivatives demonstrated significant antioxidant activity through DPPH radical scavenging assays. While specific data on this compound is sparse, its structural analogs have shown promising results in reducing oxidative stress markers in vitro.

Antimicrobial Studies

Research has indicated that compounds with similar structural motifs exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives of malonic acid were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones in agar diffusion tests . While direct studies on this specific compound are lacking, these findings suggest potential for this compound.

Comparative Table of Related Compounds

Synthesis Methodology

The synthesis of this compound involves the following steps:

- Reagents : Use sodium hydride (NaH), tetrahydrofuran (THF), and tosyl chloride.

- Procedure :

- Dissolve di-tert-butyl malonate and tosyl chloride in THF under an inert atmosphere.

- Add NaH to initiate the reaction at elevated temperatures.

- Purify the resulting product using silica gel chromatography.

This method yields high purity (>95%) of the target compound, suitable for biological testing .

Eigenschaften

IUPAC Name |

ditert-butyl 2-methyl-2-[5-(4-methylphenyl)sulfonyloxypentyl]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O7S/c1-18-12-14-19(15-13-18)32(27,28)29-17-11-9-10-16-24(8,20(25)30-22(2,3)4)21(26)31-23(5,6)7/h12-15H,9-11,16-17H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQUZUYUOOOVAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC(C)(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.